molecular formula C18H13Cl3N4O2S B2591616 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 921487-27-6

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2591616
CAS No.: 921487-27-6
M. Wt: 455.74
InChI Key: LMZFFIXUISSPGS-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound demonstrates high potency, with IC50 values reported in the low nanomolar range against ALK, and exhibits excellent selectivity over other kinases, making it a valuable tool for dissecting ALK-specific signaling pathways. The primary research application of this inhibitor is in the study of ALK-driven cancers, such as anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) , where it is used to investigate mechanisms of tumorigenesis, proliferation, and survival. By effectively blocking ALK autophosphorylation and downstream signaling through key nodes like STAT3, AKT, and ERK, this compound enables researchers to model therapeutic intervention, explore mechanisms of resistance, and identify potential combination therapies in vitro and in vivo. Its well-characterized profile facilitates its use in high-throughput screening assays, target validation studies, and preclinical research aimed at understanding the pathological role of ALK and developing next-generation ALK-targeted agents.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFFIXUISSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Urea Derivative: Reacting 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

    Thiazole Ring Formation: Condensation of the isocyanate with thioamide to form the thiazole ring.

    Acetamide Formation: Reacting the thiazole derivative with 3,5-dichloroaniline in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Thiazole-Based Derivatives

Key analogs include compounds 10a , 10b , and 10c from a 2013 Molecules study :

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Yield (%)
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) R₁ = 3-fluorophenyl, R₂ = H C₂₅H₂₈FN₅O₃S 498.2 87.7
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) R₁ = 3,5-dichlorophenyl, R₂ = H C₂₅H₂₆Cl₂N₅O₃S 548.2 88.3
Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) R₁ = 3-chloro-4-fluorophenyl, R₂ = H C₂₅H₂₆ClFN₅O₃S 532.2 90.4

Key Observations :

  • The target compound lacks the piperazine-ethyl acetate side chain present in analogs 10a–10c , which may reduce steric hindrance and improve membrane permeability .

Triazole-Based Analogs

A structurally related triazole derivative, 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (ChemSpider ID: 476485-82-2), provides a contrasting scaffold :

Property Target Compound (Thiazole) Triazole Analog
Core Heterocycle Thiazole 1,2,4-Triazole
Substituents on Urea/Amide 4-Chlorophenyl (urea), 3,5-dichlorophenyl (amide) 4-Chlorophenyl (triazole), 3,5-dimethylphenyl (amide)
Molecular Weight 461.74 g/mol 476.49 g/mol
Key Functional Groups Urea, acetamide, thiazole Sulfanyl, acetamide, triazole

Key Observations :

  • The triazole core in the analog may offer improved metabolic stability compared to thiazole, but its 3,5-dimethylphenyl group (vs.
  • The sulfanyl linker in the triazole analog introduces additional hydrogen-bonding capacity, which is absent in the target compound .

Pharmacological Potential

While specific activity data for the target compound are unavailable, structural trends suggest:

  • Chlorine-rich analogs (e.g., target and 10b ) may exhibit stronger binding to hydrophobic enzyme pockets compared to fluoro-substituted derivatives .
  • The thiazole core could confer rigidity and π-stacking capability, advantageous for kinase or protease inhibition .

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

  • Thiazole Ring : Contributes to stability and reactivity.
  • Urea Linkage : Facilitates interactions with biological macromolecules.
  • Chlorophenyl Moieties : Enhance biological activity through various mechanisms.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₉H₁₈Cl₂N₄O₃S
Molecular Weight406.9 g/mol
CAS Number921469-72-9

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving HepG2 hepatocellular carcinoma cells, it demonstrated an IC50 value of approximately 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM). The compound was found to induce G2/M phase arrest and early-stage apoptosis in these cells, suggesting a potent anticancer mechanism .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A series of derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In particular, compounds derived from similar thiazole structures exhibited broad-spectrum antimicrobial efficacy, highlighting the potential of this class of compounds in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act as a ligand for specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Binding Interactions : The thiazole ring and urea moiety facilitate strong binding interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Study on HepG2 Cells

In a study assessing the anticancer efficacy of various ureido-substituted thiazole derivatives, it was found that the compound significantly inhibited cell migration and colony formation in HepG2 cells. The mechanism was linked to the inhibition of IGF1R, which plays a crucial role in cancer progression .

Antimicrobial Efficacy

A comprehensive evaluation of synthesized thiazole derivatives showed that those with similar structural features to our compound exhibited potent antibacterial activity against gram-positive bacteria. The most active derivatives were effective against both S. aureus and Enterococcus faecalis, demonstrating their potential as therapeutic agents .

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